Fensulfothion Sulfide-d10
Description
Fensulfothion Sulfide-d10 (molecular formula: C₁₁H₇D₁₀O₅PS₂) is a deuterated analog of the organophosphorus pesticide Fensulfothion (CAS 115-90-2), specifically designed for advanced biochemical and environmental research . It is used as a stable isotope-labeled internal standard to study metabolic pathways, environmental persistence, and toxicological profiles of its non-deuterated counterpart. The deuterium atoms replace hydrogen at specific positions (e.g., ethyl groups), ensuring minimal interference with chemical reactivity while enabling precise tracking via mass spectrometry .
Properties
Molecular Formula |
C₁₁H₇D₁₀O₃PS₂ |
|---|---|
Molecular Weight |
302.42 |
Synonyms |
O,O-Diethyl O-[4-(methylthio)phenyl] Ester Phosphorothioic Acid-d10; O,O-Diethyl O-[p-(Methylthio)phenyl] Phosphorothioate-d10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Fensulfothion Sulfide-d10 shares its core structure with organophosphorus pesticides but differs in isotopic substitution and oxidation states. Key comparisons include:
Key Observations :
- Deuterated vs. Non-Deuterated Analogs: Deuterated forms (e.g., this compound, Phorate-sulfone D10) exhibit nearly identical chemical reactivity but distinct mass spectral signatures, critical for avoiding matrix interference in analytical workflows .
- Oxidation State : The sulfide-to-sulfone conversion (evident in Fensulfothion metabolites) increases polarity and environmental persistence, affecting bioavailability and toxicity .
Q & A
Basic: What are the critical physicochemical properties of Fensulfothion Sulfide-d10 that influence its experimental design in environmental toxicology studies?
Answer:
this compound (CAS 115-90-2, molecular weight 308.35) has low water solubility (0.15 g/100 mL at 25°C), a vapor pressure of 0.01 mg/m³ at 20°C, and a log10ws (water solubility prediction) of -2.30 via Crippen’s method . These properties necessitate careful consideration in experimental setups:
- Solubility limitations : Use polar aprotic solvents (e.g., acetonitrile) for stock solutions.
- Volatility : Conduct experiments in sealed systems to prevent evaporation losses.
- Toxicity : Adhere to occupational exposure limits (TLV: 0.01 mg/m³) with PPE and ventilation .
Advanced: How can deuterium labeling in this compound introduce isotopic effects during mass spectrometry (MS) quantification, and how are these mitigated?
Answer:
Deuterium substitution (d10) may cause slight retention time shifts in LC-MS due to isotopic mass differences. Mitigation strategies include:
- Internal calibration : Use co-eluting non-deuterated analogs for retention time locking .
- Collision energy optimization : Adjust MS parameters (e.g., collision-induced dissociation voltage) to account for fragmentation pattern variations caused by deuterium’s kinetic isotope effect .
- Validation : Compare recovery rates against non-deuterated standards in spiked matrices (e.g., soil, water) to confirm quantification accuracy .
Basic: What analytical techniques are most suitable for quantifying this compound in complex environmental matrices?
Answer:
- LC-MS/MS : Offers high sensitivity (detection limits ~0.1 ng/L) and specificity for distinguishing isotopic analogs in water or soil extracts .
- GC-ECD : Effective for volatile derivatives but requires derivatization (e.g., silylation) due to low volatility .
- Quality control : Include matrix-matched calibrants and blanks to address matrix effects (e.g., ion suppression in LC-MS) .
Advanced: How do pH and organic carbon content in soil affect the degradation kinetics of this compound, and how can these variables be modeled?
Answer:
- pH dependence : Degradation accelerates in alkaline soils (pH >8) due to hydrolysis of the phosphorothioate group. Use first-order kinetics models with pH-adjusted rate constants .
- Organic carbon : Adsorption to high-OC soils reduces bioavailability, extending half-life. Apply Freundlich isotherms to model sorption-desorption dynamics .
- Experimental validation : Conduct parallel microcosm studies under controlled pH and OC conditions, using LC-MS/MS to track parent compound and metabolites .
Basic: What are the primary metabolic pathways of this compound in mammalian systems, and how are these studied in vitro?
Answer:
- Oxidative desulfuration : Cytochrome P450 enzymes convert the parent compound to its oxon form, a potent acetylcholinesterase inhibitor .
- In vitro models : Use hepatocyte suspensions or microsomal fractions with NADPH cofactors. Quantify metabolites via LC-MS and monitor cholinesterase inhibition kinetics .
- Controls : Include deuterated internal standards to correct for matrix interferences .
Advanced: How can researchers resolve contradictions in reported LC50 values for this compound across different aquatic toxicity studies?
Answer:
Discrepancies often arise from:
- Test organism variability : Standardize species (e.g., Daphnia magna) and life stages .
- Exposure conditions : Control water hardness and dissolved organic carbon, which modulate bioavailability .
- Statistical reanalysis : Apply meta-analysis tools (e.g., random-effects models) to harmonize historical data, adjusting for methodological heterogeneity .
Basic: What protocols ensure reproducible synthesis of this compound for use as an internal standard?
Answer:
- Deuterium incorporation : Synthesize via nucleophilic substitution using deuterated ethyl groups (e.g., D5-ethanol) under anhydrous conditions .
- Purity verification : Characterize via ¹H/²H NMR to confirm >98% isotopic enrichment and HPLC-UV for chemical purity (>99%) .
- Documentation : Provide detailed synthetic procedures in Supporting Information, including reaction times, temperatures, and purification steps .
Advanced: What interdisciplinary approaches combine sulfur biochemistry and analytical chemistry to study this compound’s environmental fate?
Answer:
- Sulfur redox tracking : Use ³⁴S-labeled analogs to trace sulfur oxidation states during photodegradation .
- Synchrotron-based XAS : Map sulfur speciation in soil microenvironments post-application .
- Data integration : Pair high-resolution MS datasets with geochemical models to predict long-term persistence in wetlands .
Basic: How should researchers handle and dispose of this compound to comply with safety guidelines?
Answer:
- Storage : In airtight containers at -20°C, away from light to prevent degradation .
- Waste treatment : Incinerate at >850°C with alkaline scrubbers to neutralize phosphorothioate byproducts .
- Documentation : Maintain records per REACH regulations, including usage logs and disposal certificates .
Advanced: What computational tools predict the interaction of this compound with environmental colloids, and how are these validated experimentally?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding affinities with humic acids .
- MD simulations : Simulate adsorption-desorption kinetics on clay minerals (e.g., montmorillonite) using GROMACS .
- Validation : Compare predictions with experimental adsorption isotherms derived from batch equilibration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
